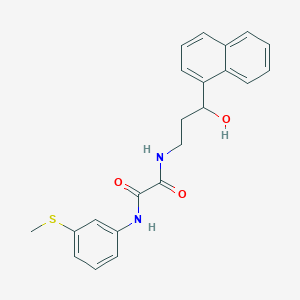

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

CAS No.: 1421477-63-5

Cat. No.: VC5036107

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421477-63-5 |

|---|---|

| Molecular Formula | C22H22N2O3S |

| Molecular Weight | 394.49 |

| IUPAC Name | N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |

| Standard InChI | InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27) |

| Standard InChI Key | JVYNNNDBGQKWGO-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Introduction

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic derivative belonging to the thiazolidinone family. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural backbone of the compound integrates a thioxothiazolidinone ring system, which is known for its pharmacological relevance.

Structural Features

The compound consists of:

-

A thioxothiazolidinone core, which contributes to its biological activity.

-

A benzylidene group substituted with methoxy groups at the 3rd and 4th positions, enhancing its electron-donating properties.

-

A morpholinoacetamide moiety, which improves solubility and pharmacokinetic properties.

The presence of a (Z)-configuration ensures specific spatial orientation, critical for receptor binding in biological systems.

Synthesis

The synthesis of this compound typically involves:

-

Condensation Reaction: Formation of the thioxothiazolidinone core by reacting thiosemicarbazide with a carbonyl-containing compound.

-

Aldol Condensation: Introduction of the benzylidene group using 3,4-dimethoxybenzaldehyde.

-

Amidation: Coupling with morpholine and acetic acid derivatives to form the morpholinoacetamide group.

Anticancer Activity

Studies on related thioxothiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines:

-

The benzylidene substitution enhances antiproliferative effects by interacting with DNA or inhibiting enzymes critical for cell division .

-

Morpholine derivatives improve selectivity toward tumor cells by modulating lipophilicity .

Antimicrobial Activity

Thiazolidinone derivatives exhibit potent antibacterial and antifungal activities:

-

The electron-donating methoxy groups on the benzylidene moiety enhance microbial membrane disruption .

-

The thioxo group contributes to enzyme inhibition in bacterial pathways .

Molecular Docking Studies

Docking simulations reveal that this compound binds effectively to targets such as:

-

DNA topoisomerase (anticancer activity).

-

Bacterial enzymes like dihydrofolate reductase (antimicrobial activity).

The morpholinoacetamide group enhances binding affinity through hydrogen bonding .

Pharmacokinetics

Preliminary studies indicate favorable pharmacokinetic properties:

-

Improved solubility due to the morpholine group.

-

Moderate lipophilicity allows membrane permeability without excessive accumulation in fatty tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume